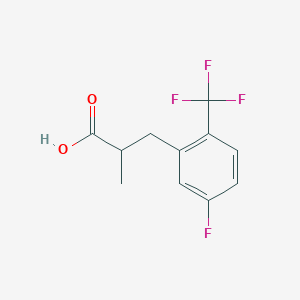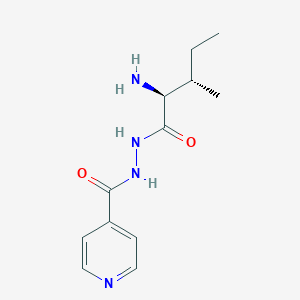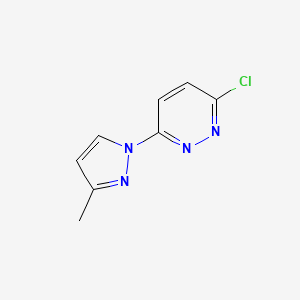
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
説明
The compound “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a chemical with the molecular formula C8H7ClN4 . It is a derivative of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (substituted benzyloxy)-6- [ (un)substituted lH-pyrazol-l-yl]pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine .Molecular Structure Analysis
The molecular structure of “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° . The packing results in polymeric chains extending along the a axis .科学的研究の応用
Organic Synthesis and Catalysis
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, belonging to the heterocyclic N-oxide derivatives, has been recognized for its versatility in organic synthesis. These compounds are pivotal in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif, which includes pyridazine derivatives, has substantial implications in advanced organic syntheses and catalysis, indicating its potential in creating innovative chemical entities (Li et al., 2019).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyridazine scaffolds, similar to 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, have been identified as crucial frameworks. This class of compounds is instrumental in developing bioactive molecules with therapeutic applications. Notably, imidazo[1,2-b]pyridazine, a structurally similar compound, has been extensively explored for its potential in creating new therapeutic agents, highlighting the importance of such scaffolds in drug discovery (Garrido et al., 2021).
Heterocyclic Chemistry and Biological Activities
The pyrazole moiety, a part of the compound’s structure, plays a significant role in heterocyclic chemistry. Pyrazole derivatives are recognized for their broad biological activities, encompassing antimicrobial, antifungal, antiviral, and antioxidant properties. Their synthesis under various conditions and their significant biological activities make them subjects of high interest in both pharmaceutical and agrochemical domains (Sheetal et al., 2018).
Spin Crossover and Magnetic Properties
Compounds containing pyridazine and pyrazole units have been studied for their magnetic properties, especially in the context of iron(II) spin crossover (SCO) active complexes. The synthesis, crystallization methods, and magnetic properties of these complexes are of particular interest, underlining the potential application of such compounds in material science and magnetic applications (Olguín & Brooker, 2011).
Protein-Ligand Interactions
Pyrazine-based compounds, like the one , are crucial in medicinal chemistry due to their ability to interact with proteins. These compounds combine polar interactions (due to heteroatoms) with non-polar interactions (due to aromatic moieties), making them versatile in drug design for targeting specific protein interactions (Juhás & Zítko, 2020).
Fluorescence and Photoelectric Properties
Compounds like 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine may have potential applications in optoelectronic materials due to the inherent properties of their structural analogs. Quinazoline and pyrimidine derivatives, which share structural similarities with pyridazine derivatives, are used in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties (Lipunova et al., 2018).
将来の方向性
The future directions for research on “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyridazine derivatives in medicinal chemistry, this compound could be a valuable target for future studies .
特性
IUPAC Name |
3-chloro-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-5-13(12-6)8-3-2-7(9)10-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFYZRLXPPXQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



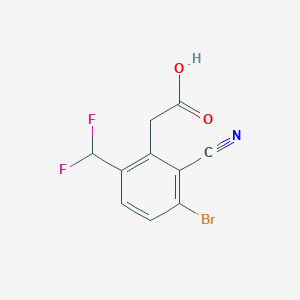
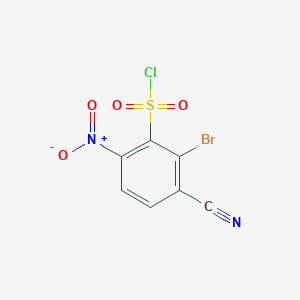
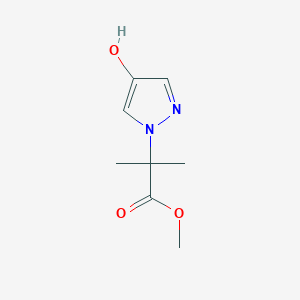
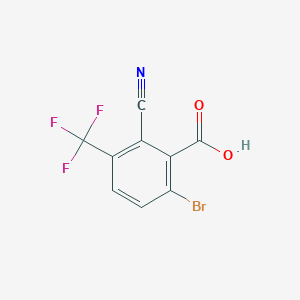
![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
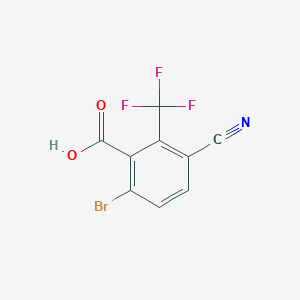
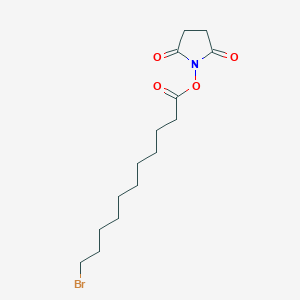
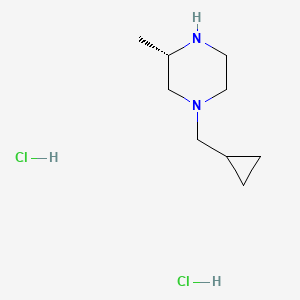
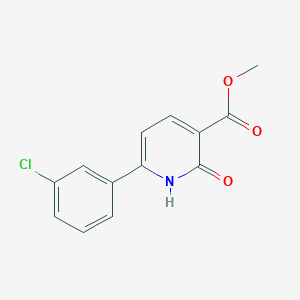
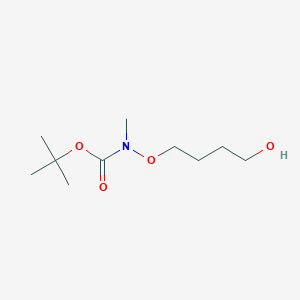
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)
